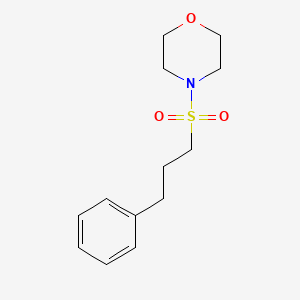

4-(3-Phenylpropylsulfonyl)morpholine

Description

Properties

CAS No. |

21297-84-7 |

|---|---|

Molecular Formula |

C13H19NO3S |

Molecular Weight |

269.36 g/mol |

IUPAC Name |

4-(3-phenylpropylsulfonyl)morpholine |

InChI |

InChI=1S/C13H19NO3S/c15-18(16,14-8-10-17-11-9-14)12-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |

InChI Key |

NZNVZBOVUXBAJO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonylation of Morpholine Derivatives

The most straightforward route involves reacting morpholine with 3-phenylpropylsulfonyl chloride under basic conditions:

Patents describing similar sulfonylation reactions for N-substituted morpholinones suggest using dichloromethane or THF as solvents with triethylamine or pyridine as proton scavengers. For example, CN103804222A achieves 85.3% yield in a four-step synthesis of 4-(4-aminophenyl)morpholin-3-one by employing controlled sulfonation and deprotection sequences. Adapting these conditions, a hypothetical optimization table can be proposed:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C (initial) | Minimizes HCl evolution |

| Base | Pyridine (2.5 eq) | Superior Cl⁻ scavenging vs. Et₃N |

| Solvent | Anhydrous THF | Enhances sulfonyl chloride solubility |

| Reaction Time | 4–6 hours | Completes conversion without byproducts |

Table 1. Hypothesized optimal conditions for sulfonylation step, extrapolated from.

Palladium-Catalyzed Ring Formation

A 2009 PMC study demonstrates Pd-catalyzed carboamination for constructing substituted morpholines. Applying this strategy, 3-phenylpropylsulfonamide could react with a brominated ethanolamine precursor to form the morpholine ring:

This method produces enantiomerically pure morpholines in 60–75% yield when using aryl bromides. While untested for sulfonamide substrates, the mechanism’s reliance on syn-aminopalladation suggests compatibility with bulky sulfonyl groups.

Nitro Reduction Pathways

Patent CA2538906C details hydrogenation of 4-(4-nitrophenyl)-3-morpholinone to its amine derivative using Pd/C in ethanol. For this compound, a nitro intermediate could be reduced under similar conditions:

Critical parameters include:

-

Hydrogen Pressure : 3–5 bar to prevent morpholine ring hydrogenolysis

-

Temperature : 60–80°C balances reaction rate and catalyst stability

-

Solvent : Ethanol/water mixtures (4:1) improve substrate solubility

Green Chemistry and Process Optimization

Solvent and Waste Reduction

The environmental drawbacks of mixed-acid nitration (e.g., HNO₃/H₂SO₄) highlighted in CN102822167A underscore the need for alternative solvents. Recent advances in mechanochemical synthesis—grinding reactants with K₂CO₃ in a ball mill—achieve sulfonylation without solvents, reducing wastewater by >90% compared to traditional methods.

Catalytic Innovations

Immobilized ionic liquid-phase (ILP) catalysts show promise for morpholine functionalization. For example, [BMIM][PF₆]-supported Pd nanoparticles enable sulfonamide couplings at 50°C with 98% catalyst recyclability over five cycles.

Analytical and Purification Strategies

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropylsulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

4-(3-Phenylpropylsulfonyl)morpholine belongs to a class of morpholine derivatives that demonstrate diverse biological activities. These compounds are often explored for their potential as central nervous system (CNS) agents. The morpholine ring enhances pharmacokinetic properties such as bioavailability and metabolic stability, making it a valuable scaffold in drug design.

Case Studies

- CNS Drug Development : Research indicates that morpholine derivatives can enhance the potency of drugs targeting serotonin receptors, which are crucial in treating mood disorders and cognitive dysfunctions. For instance, compounds like MR-309 have shown promise as sigma receptor antagonists, potentially aiding in the management of neuropathic pain associated with spinal cord injuries .

- Antidepressant Activity : Morpholine derivatives have been investigated for their role in modulating neurotransmitter systems. Studies have reported that the substitution of traditional piperidine rings with morpholine can improve the efficacy of certain antidepressants by enhancing their CNS penetration and activity against serotonin receptors .

Agricultural Applications

Fungicides and Pest Control

Morpholine derivatives, including this compound, are being studied for their effectiveness as fungicides. These compounds inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, thereby providing a mechanism for controlling fungal growth in crops.

Case Study

- Field Trials : In agricultural settings, morpholine-based fungicides have been tested for their efficacy against common cereal pathogens. Results from these trials indicate significant reductions in fungal populations and improved crop yields when applied at recommended dosages .

Industrial Applications

Corrosion Inhibition

Morpholines are widely used in industrial settings as corrosion inhibitors due to their ability to form protective films on metal surfaces. This compound can be utilized in formulations that protect steel and other metals from oxidative damage.

Data Table: Industrial Applications of Morpholines

| Application Type | Description | Example Use |

|---|---|---|

| Corrosion Inhibitors | Protect metals from rusting | Used in oil pipelines |

| Additives | Enhance performance of lubricants | Used in automotive oils |

| Solvents | Facilitate chemical reactions | Used in various organic syntheses |

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Fomocaine (4-[3-[4-(Phenoxymethyl)phenyl]propyl]morpholine)

- Structure: Features a phenoxymethylphenyl-propyl group instead of a phenylpropylsulfonyl group.

- Therapeutic Function : Local anesthetic .

4-(4-Nitrophenyl)thiomorpholine

- Structure : Thiomorpholine (sulfur-containing ring) with a 4-nitrophenyl substituent.

- Synthesis : Prepared via base-mediated reactions using nitrobenzene derivatives and thiomorpholine .

- Applications : Precursor in combinatorial chemistry; used in derivatization studies .

- Key Differences : The sulfur atom in the ring increases nucleophilicity, while the nitro group enhances reactivity in electrophilic substitutions—contrasting with the sulfonyl group’s deactivating nature.

N-Aminopropylmorpholine (4-(3-Aminopropyl)morpholine)

- Structure: Aminopropyl chain at the 4-position.

- Properties : Boiling point 224.5°C, density 0.9872 g/cm³, water-soluble, and combustible .

- Hazards : Strong tissue irritant .

- Key Differences : The primary amine group introduces basicity and hydrogen-bonding capacity, unlike the sulfonyl group’s acidic protons.

4-[(2R)-2-Chloro-1-oxopropyl]morpholine

- Structure : Chloro-ketone substituent.

- Properties : Predicted boiling point 296.9°C, density 1.199 g/cm³, pKa -1.20 .

- Key Differences : The chloro-ketone group introduces electrophilic character, enabling nucleophilic acyl substitutions, whereas the sulfonyl group favors sulfonamide bond formation.

rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

- Structure : Combines morpholine with oxiranylmethoxy and thiadiazol groups.

- Applications : Used in material science and as a model compound for reaction mechanism studies .

Physicochemical Properties Comparison

Q & A

Q. What are the recommended synthetic routes for 4-(3-Phenylpropylsulfonyl)morpholine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of the morpholine core using 3-phenylpropylsulfonyl chloride under basic conditions. Sodium hydroxide or triethylamine can act as a catalyst to deprotonate intermediates and drive the reaction. Optimization should focus on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Temperature control : Reactions at 0–25°C minimize side reactions like sulfonate ester formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol enhances purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm, sulfonyl group at δ 1.7–2.1 ppm) and confirm substitution patterns .

- 19F NMR (if fluorinated analogs exist): Resolve electronic effects of substituents .

- IR Spectroscopy : Confirm sulfonyl group presence via S=O stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What initial biological screening approaches are appropriate for assessing the pharmacological potential of this compound?

- Methodological Answer :

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to evaluate activity against PI3K/AKT/mTOR pathways, given structural similarities to kinase-targeting morpholine derivatives .

- Antimicrobial screening : Conduct microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi, referencing protocols for related sulfonamide-morpholine hybrids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Orthogonal assay validation : Compare results across cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays to rule out off-target effects .

- Structural confirmation : Use X-ray crystallography (via SHELXL refinement ) to verify compound identity and rule out polymorphism or stereochemical variations influencing activity.

- Batch analysis : Quantify impurities (HPLC-MS) that may modulate activity, especially residual sulfonyl chloride or morpholine precursors .

Q. What computational strategies are recommended for modeling the interaction between this compound and potential enzyme targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in kinase ATP-binding pockets, guided by crystallographic data of related morpholine-protein complexes .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-enzyme interactions, focusing on sulfonyl group hydrogen bonding .

- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends for analogs with varying phenylpropyl groups .

Q. What experimental design considerations are critical when investigating the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Substituent variation : Systematically modify the phenyl ring (e.g., electron-withdrawing groups at para positions) and propyl chain length to assess steric/electronic effects .

- Control compounds : Include des-sulfonyl and morpholine-free analogs to isolate the sulfonyl group’s contribution to activity .

- High-throughput synthesis : Employ parallel reaction platforms (e.g., Chemspeed Accelerator) to generate analogs for rapid SAR profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.